1-(2-Bromoethenyl)-4-methoxynaphthalene
Description
1-(2-Bromoethenyl)-4-methoxynaphthalene (CAS 6303-59-9) is a brominated aromatic compound featuring a naphthalene backbone substituted with a methoxy group at the 4-position and a bromoethenyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO (molecular weight: 213.07). The compound is a white to light yellow solid, soluble in chloroform, dichloromethane, and DMSO, and is typically stored at 2–8°C to maintain stability .
Synthetically, it has been utilized in cycloaddition reactions. For example, when reacted with 1f-OMs in dioxane, it yields a cycloadduct (3fs) with a 45% isolated yield, demonstrating its role in constructing complex polycyclic structures .
Properties
CAS No. |
61639-31-4 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-9H,1H3 |
InChI Key |
VVRQQNCNDJYQAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-4-methoxynaphthalene
- Structure : A simpler analog lacking the ethenyl group, with a bromine atom directly attached to the naphthalene ring.
- Molecular Weight : 237.08 g/mol (C₁₁H₉BrO).
- Properties : Higher melting point due to reduced steric hindrance. Reactivity centers on bromine substitution (e.g., Suzuki coupling).
- Applications : Widely used in cross-coupling reactions to form biaryl systems .
1-(2-Bromoethoxy)-4-methoxynaphthalene
- Structure : Contains an ethoxy linker between the naphthalene and bromine.
- Molecular Weight : 285.15 g/mol (C₁₃H₁₃BrO₂).
- Properties : The ethoxy group increases hydrophilicity compared to the ethenyl derivative. Likely less reactive in cycloadditions due to the absence of a conjugated double bond.
- Applications: Potential as a bifunctional building block in nucleophilic substitutions .
1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene
- Structure : Benzene ring with bromoethenyl and chloro substituents.
- Molecular Weight : 217.49 g/mol (C₈H₆BrCl).
- Properties : Lower boiling point (264.4°C predicted) compared to the naphthalene analog. The smaller aromatic system reduces π-stacking interactions.
- Applications : Used in studies of halogen bonding and stereoselective transformations .
1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-methoxynaphthalene
- Structure : Features a bulky bicyclic substituent instead of bromoethenyl.
- Molecular Weight : 262.35 g/mol (C₁₉H₁₈O).
- Properties : Higher melting point (72–74°C) due to rigid bicyclic structure. Exhibits atropisomerism, complicating NMR analysis .
- Applications : Model compound for studying steric effects in catalytic reactions.
1-(Difluoromethyl)-4-methoxynaphthalene
- Structure : Difluoromethyl group replaces bromoethenyl.
- Molecular Weight : 204.19 g/mol (C₁₂H₁₀F₂O).
- Properties : Fluorine atoms enhance metabolic stability and lipophilicity. Less reactive toward electrophiles compared to brominated analogs.
- Applications: Potential in medicinal chemistry for CNS-targeting molecules .
Comparative Data Table
Key Findings and Trends
Reactivity : Bromoethenyl groups enhance participation in cycloaddition and cross-coupling reactions compared to simple bromine or ethoxy substituents .
Steric Effects : Bulky substituents (e.g., bicyclic groups) increase melting points and introduce stereochemical complexity .
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